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Compound of Interest

Compound Name: Tiopronin Disulfide

CAS No.: 21269-37-4

Cat. No.: B565764

Get Quote

Tiopronin, or N-(2-mercaptopropionyl)glycine, is a vital thiol-based prescription drug primarily

indicated for the management of severe homozygous cystinuria.[1] This condition leads to

excessive urinary excretion of cystine, fostering the formation of debilitating kidney stones. The

therapeutic action of tiopronin hinges on a thiol-disulfide exchange with cystine, yielding a more

water-soluble mixed disulfide complex, thereby reducing cystine concentration and preventing

stone formation.[1]

The very reactivity that makes tiopronin effective also renders it susceptible to oxidation. Its

thiol group (-SH) can be readily oxidized to form a disulfide bond with another tiopronin

molecule, creating a dimer known as Tiopronin Disulfide.[2][3] This disulfide is a principal

impurity and a related substance that must be rigorously identified, quantified, and controlled

during drug manufacturing and formulation to ensure product quality, safety, and efficacy. This

guide provides a comprehensive overview of the core spectroscopic techniques employed for

the unambiguous identification and structural elucidation of Tiopronin Disulfide, grounded in

the principles of modern analytical chemistry.
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Molecular Structure and Physicochemical
Properties
A foundational understanding of the molecule's structure is paramount before delving into its

spectroscopic analysis. Tiopronin Disulfide is formed by the joining of two tiopronin

monomers via a disulfide bridge.

Diagram 1: Chemical Structure of Tiopronin Disulfide.

Property Value Reference

IUPAC Name

2-[2-[[1-

(carboxymethylamino)-1-

oxopropan-2-

yl]disulfanyl]propanoylamino]a

cetic acid

[2][4]

Molecular Formula C₁₀H₁₆N₂O₆S₂ [2][5]

Molecular Weight 324.38 g/mol [5]

Exact Mass 324.04497858 Da [2]

CAS Number 21269-37-4 [2][4][5]

Mass Spectrometry (MS)
Expertise & Causality
Mass spectrometry is the cornerstone for the analysis of Tiopronin Disulfide due to its

exceptional sensitivity and ability to provide precise molecular weight information. For complex

biological matrices or low-level impurity profiling, coupling liquid chromatography with tandem

mass spectrometry (LC-MS/MS) is the gold standard.[6][7] This approach offers

chromatographic separation from the monomer and other impurities prior to mass analysis,

ensuring specificity. The choice of negative electrospray ionization (ESI-) is logical, as the

carboxylic acid groups on the molecule are readily deprotonated to form stable negative ions,

enhancing signal intensity.[6][8]

Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation:

Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol/Water).

For analyzing total tiopronin (monomer + disulfide), a reduction step is mandatory.

Incubate the sample with a reducing agent like 1,4-Dithiothreitol (DTT) to quantitatively

convert the disulfide back to the free thiol monomer.[8][9]

For specific identification of the intact disulfide, this reduction step is omitted.

Perform protein precipitation if using a biological matrix (e.g., with perchloric acid or

acetonitrile), followed by centrifugation.[9][10]

The supernatant is then diluted and injected into the LC-MS/MS system.

Chromatographic Conditions:

Column: A reversed-phase C18 or C8 column is effective for separation.[6][8]

Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile

and water, often with an additive like formic acid or ammonium acetate to improve peak

shape and ionization efficiency.[6][9]

Flow Rate: Typically 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

Ionization Mode: Negative Electrospray Ionization (ESI-).[6][8]

Analysis: Full scan mode to identify the parent ion, followed by product ion scan (MS/MS)

of the target precursor ion to obtain a fragmentation pattern for structural confirmation.

Data Interpretation
Precursor Ion: In full scan mode, the deprotonated molecule [M-H]⁻ of Tiopronin Disulfide
is expected at an m/z of approximately 323.04.[2]
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Fragmentation (MS/MS): The fragmentation of the disulfide will be highly characteristic. The

primary and most informative fragmentation would be the cleavage of the S-S bond, which is

the weakest covalent bond in the structure. This would lead to fragment ions corresponding

to the monomeric units. Other fragments related to the loss of glycine, CO₂, and water would

further confirm the identity.

Diagram 2: General workflow for LC-MS/MS analysis of Tiopronin Disulfide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality
NMR spectroscopy provides the most definitive structural elucidation of a molecule in solution.

[11] While MS gives mass and connectivity, NMR reveals the precise chemical environment of

each nucleus (¹H and ¹³C), making it an unparalleled tool for absolute identification and

distinguishing between isomers. For Tiopronin Disulfide, the key diagnostic feature in its ¹H

NMR spectrum is the disappearance of the thiol proton (-SH) signal that is present in the

monomer, and a downfield shift of the adjacent methine proton (CH) due to the deshielding

effect of the disulfide bond.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the purified Tiopronin Disulfide
sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆). D₂O is

often preferred due to the compound's polarity.[11]

Acquisition:

Record a ¹H NMR spectrum to observe proton signals.

Record a ¹³C NMR spectrum (often proton-decoupled) to observe carbon signals.

Advanced 2D experiments like COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be performed to confirm H-H and C-H

connectivities, respectively.

Data Interpretation
The chemical shifts (δ) are highly informative.
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Group
Expected ¹H Shift
(ppm)

Expected ¹³C Shift
(ppm)

Rationale

-CH(CH₃)-S- ~3.5 - 4.0 ~45 - 55

The methine proton is

adjacent to both the

disulfide and the

carbonyl group,

resulting in a

downfield shift. The

absence of the -SH

group distinguishes it

from the monomer.

-CH(CH₃)-S- ~1.5 - 1.7 ~18 - 22

The methyl protons

are a doublet due to

coupling with the

methine proton.

-NH-CH₂- ~3.8 - 4.2 ~40 - 45

Methylene protons of

the glycine moiety,

appearing as a singlet

if there's no coupling

or a more complex

pattern depending on

the environment.

-C=O (Amide) - ~170 - 175

Characteristic

chemical shift for an

amide carbonyl

carbon.

-C=O (Acid) - ~175 - 180

Characteristic

chemical shift for a

carboxylic acid

carbonyl carbon.

Key Differentiator: The most critical observation is the complete absence of the thiol proton

signal, which would appear in the Tiopronin monomer spectrum (typically between 1.5-2.5 ppm

and is exchangeable with D₂O).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule.[12] Its value in analyzing Tiopronin Disulfide lies in a "presence vs.

absence" logic. While the spectrum will show characteristic bands for the amide and carboxylic

acid groups present in both the monomer and dimer, the definitive proof of disulfide formation is

the disappearance of the S-H stretching vibration.[13]

Experimental Protocol: ATR or KBr Pellet
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is the simplest method.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder

and press it into a transparent pellet.[1]

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation
The spectrum is analyzed for characteristic absorption bands.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3300 - 2500 O-H stretch (broad) Carboxylic Acid
Confirms presence of

the acid group.

~3300 N-H stretch Amide
Confirms presence of

the amide linkage.

~2950 C-H stretch Alkyl (CH₃, CH)
Confirms the aliphatic

backbone.

~1720 C=O stretch Carboxylic Acid

Strong absorption,

confirms acid

carbonyl.

~1650 C=O stretch (Amide I) Amide

Strong absorption,

confirms amide

carbonyl.

~1550 N-H bend (Amide II) Amide
Confirms amide

group.

~2550 S-H stretch Thiol

ABSENCE of this

weak band is the key

evidence for disulfide

bond formation.

540 - 400 S-S stretch Disulfide

PRESENCE of this

very weak band can

be confirmatory but is

often difficult to

observe.

Diagram 3: Key FT-IR regions for Tiopronin Disulfide identification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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